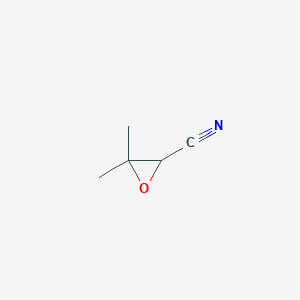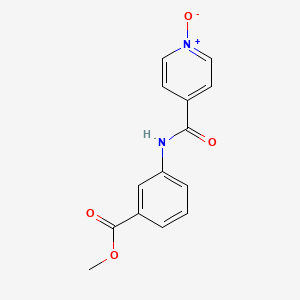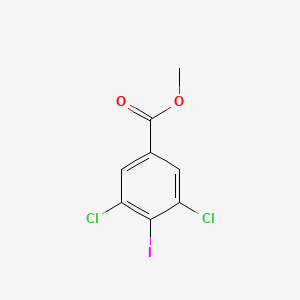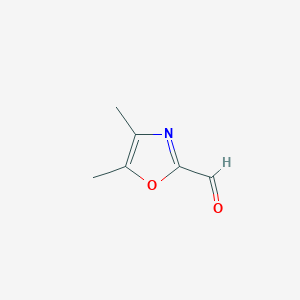
1-(Methacryloyloxy)ethylphosphonic acid
Descripción general
Descripción
1-(Methacryloyloxy)ethylphosphonic acid is a phosphorus-containing monomer with the molecular formula C6H11O5P and a molecular weight of 194.12 g/mol. This compound is known for its unique properties, making it a valuable research chemical in various scientific fields. It is characterized by the presence of both methacryloyloxy and phosphonic acid functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 1-(Methacryloyloxy)ethylphosphonic acid typically involves a two-step process:
Silylation: The dimethyl phosphonate function is silylated using bromotrimethylsilane.
Hydrolysis: The silylated product is then hydrolyzed with an excess of methyl alcohol.
In industrial settings, the production of this compound can be scaled up using similar reaction conditions, ensuring high yield and purity. The controlled radical polymerization techniques, such as free radical polymerization and photopolymerization, are commonly employed to produce polymers containing this compound .
Análisis De Reacciones Químicas
1-(Methacryloyloxy)ethylphosphonic acid undergoes various chemical reactions, including:
Polymerization: This compound can polymerize through free radical or controlled radical polymerization, forming polymers with unique properties.
Esterification: It can react with acryloyl chloride in the presence of triethylamine to form ester derivatives.
Common reagents used in these reactions include bromotrimethylsilane, acryloyl chloride, and triethylamine. The major products formed from these reactions are polymers and ester derivatives, which have applications in various fields .
Aplicaciones Científicas De Investigación
1-(Methacryloyloxy)ethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of phosphorus-containing polymers, which exhibit fireproofing resistance and improved adhesive properties.
Biology: The compound is utilized in tissue engineering and dental composites due to its strong interactions with dentin, enamel, and bones.
Medicine: Its biocompatibility and reduced protein adsorption make it suitable for biomedical applications.
Industry: It is employed as a corrosion inhibiting agent, dispersant, and flame retardant.
Mecanismo De Acción
The mechanism of action of 1-(Methacryloyloxy)ethylphosphonic acid involves its ability to form strong bonds with various substrates. The phosphonic acid group interacts with metal surfaces, enhancing adhesion and providing corrosion resistance . In biological systems, it binds to calcium ions in bones and teeth, promoting tissue regeneration and repair .
Comparación Con Compuestos Similares
1-(Methacryloyloxy)ethylphosphonic acid can be compared with other phosphorus-containing monomers, such as:
Dimethyl (2-hydroxyethyl)phosphonate: Used in similar polymerization reactions but lacks the methacryloyloxy group.
Phosphoethyl methacrylate: Another phosphorus-containing monomer with similar applications but different structural properties.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of methacryloyloxy and the binding properties of phosphonic acid .
Propiedades
IUPAC Name |
1-(2-methylprop-2-enoyloxy)ethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O5P/c1-4(2)6(7)11-5(3)12(8,9)10/h5H,1H2,2-3H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZAFUQHFQWPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C(=C)C)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619421 | |
| Record name | {1-[(2-Methylacryloyl)oxy]ethyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65514-03-6 | |
| Record name | {1-[(2-Methylacryloyl)oxy]ethyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


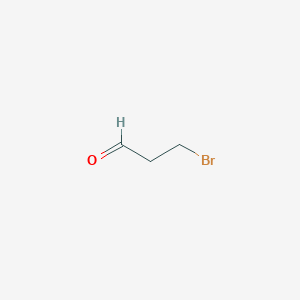

![Carbamic acid, [[(4-nitrophenyl)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B3055487.png)
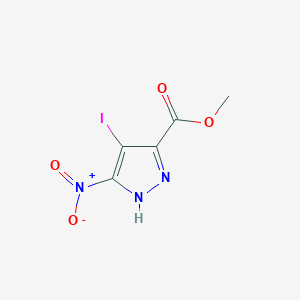
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)
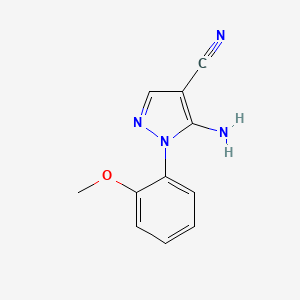
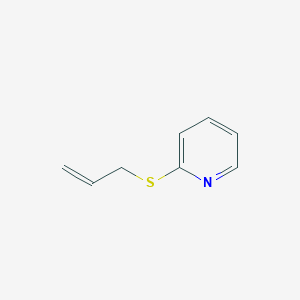
![1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B3055492.png)
![1-(pyridin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3055493.png)
